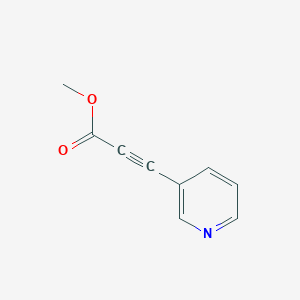

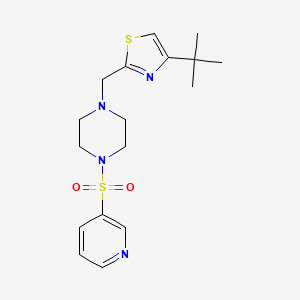

![molecular formula C9H9ClN2S B2569109 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine CAS No. 1989671-36-4](/img/structure/B2569109.png)

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” is a chemical compound with the molecular formula C9H9ClN2S . It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of “7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” can be represented by the InChI code: 1S/C9H10N2S/c1-2-12-9-10-7-8-5-3-4-6-11(8)9/h3-7H,2H2,1H3 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Applications De Recherche Scientifique

Synthesis and Chemical Modifications

- Metal-Free Methylsulfanylation : A study describes the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines, presenting a simple approach for C–S bond construction, which might be relevant for derivatives of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine (Chen et al., 2017).

- Copper-Catalyzed Synthesis : Another study highlights the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, employing ethyl tertiary amines as carbon sources, indicating a pathway for functionalizing imidazo[1,5-a]pyridine derivatives (Rao et al., 2017).

Potential Applications in Materials Science

- Fluorescent Probes for Mercury Ion : Research on the reaction of β-lactam carbenes with 2-pyridyl isonitriles has led to the development of imidazo[1,2-a]pyridine derivatives that serve as efficient fluorescent probes for mercury ions, suggesting a potential application in environmental monitoring (Shao et al., 2011).

Application in Organic Synthesis

- One-Pot Synthesis Techniques : A notable advancement is the one-pot synthesis of imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines, which allows for the introduction of various substituents, streamlining the synthesis process for these compounds (Crawforth & Paoletti, 2009).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic conditions, indicating potential applications of similar compounds in protecting metals from corrosion (Saady et al., 2021).

Mécanisme D'action

While the specific mechanism of action for “7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Orientations Futures

Imidazo[1,5-a]pyridine and its derivatives have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues have shown significant activity against MDR-TB and XDR-TB . This suggests that “7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” and similar compounds may have potential future applications in drug development .

Propriétés

IUPAC Name |

7-chloro-3-ethylsulfanylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-2-13-9-11-6-8-5-7(10)3-4-12(8)9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELVOKAJEVAWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C2N1C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

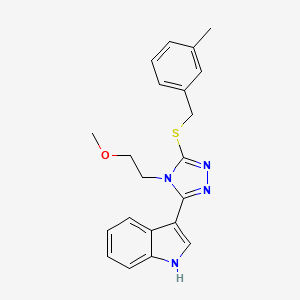

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)

![3-(5-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2569035.png)

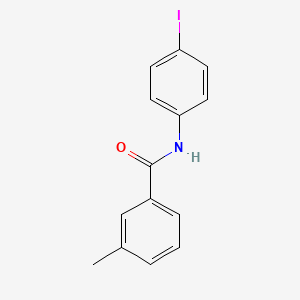

![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)

![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)

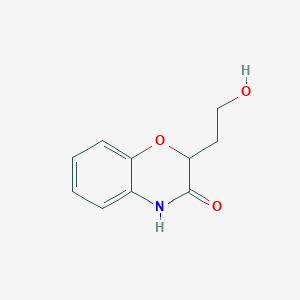

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide](/img/structure/B2569042.png)

![(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2569045.png)